molecular formula C6H6N2O4 B13400484 2-Amino-5-nitro-1,4-benzenediol CAS No. 859077-07-9

2-Amino-5-nitro-1,4-benzenediol

Cat. No.: B13400484
CAS No.: 859077-07-9
M. Wt: 170.12 g/mol
InChI Key: XJEIGQDDYNSAMB-UHFFFAOYSA-N
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Description

2-Amino-5-nitro-1,4-benzenediol is an organic compound with the molecular formula C6H6N2O4 It is a derivative of benzenediol, featuring both amino and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-nitro-1,4-benzenediol can be synthesized through several methods. One common approach involves the nitration of 2-amino-1,4-benzenediol. This process typically uses nitric acid as the nitrating agent under controlled conditions to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Mechanism of Action

The mechanism by which 2-Amino-5-nitro-1,4-benzenediol exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence cellular pathways and processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-nitro-1,4-benzenediol is unique due to the presence of both amino and nitro groups on the benzenediol core.

Properties

IUPAC Name

2-amino-5-nitrobenzene-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c7-3-1-6(10)4(8(11)12)2-5(3)9/h1-2,9-10H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEIGQDDYNSAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)[N+](=O)[O-])O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698470
Record name 2-Amino-5-nitrobenzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859077-07-9
Record name 2-Amino-5-nitrobenzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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